4-Propyl-1,3-oxazol-2-amine
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Overview
Description
4-Propyl-1,3-oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,3-oxazol-2-amine typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using commercial manganese dioxide . Other reagents like Burgess’ reagent, Mitsunobu reagent, and Martin sulfurane can also be used for cyclodehydration .
Industrial Production Methods
Industrial production methods for oxazoles often involve continuous flow processes to ensure safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the rapid and efficient synthesis of oxazoles .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, CuBr2/DBU, NBS/hv.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
4-Propyl-1,3-oxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Propyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring .
Comparison with Similar Compounds
4-Propyl-1,3-oxazol-2-amine can be compared with other similar compounds, such as:
Oxazoles: Compounds with similar structures but different substituents on the oxazole ring.
Isoxazoles: Compounds where the oxygen and nitrogen atoms are at different positions in the ring.
Oxadiazoles: Compounds with an additional nitrogen atom in the ring.
These compounds share some chemical properties but differ in their reactivity and biological activities, making this compound unique in its applications .
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-propyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |
InChI Key |
ICFXFBRMEVJSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=COC(=N1)N |
Origin of Product |
United States |
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